Molecular Weight and Physicochemical Property Comparison: Target Compound vs. Thiomorpholine Analog
The target compound (C₁₃H₂₀N₄O₃, MW 280.32 g/mol) differs from the structurally closest commercial analog, [4-(1,3,4-oxadiazol-2-ylmethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone (C₁₂H₁₈N₄O₃S, MW 298.36 g/mol) . The replacement of piperidine with thiomorpholine introduces a sulfur atom, increasing molecular weight by 18.04 Da, altering hydrogen-bonding capacity, and changing the topological polar surface area. The target compound's lower molecular weight and absence of sulfur may translate to distinct ADME properties and synthetic tractability. For the target compound, the exact molecular weight is 280.15354051 Da, and the monoisotopic mass is also 280.15354051 Da [1].
| Evidence Dimension | Molecular weight; elemental composition |
|---|---|
| Target Compound Data | 280.32 g/mol (C₁₃H₂₀N₄O₃) |
| Comparator Or Baseline | 298.36 g/mol for [4-(1,3,4-oxadiazol-2-ylmethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone (C₁₃H₁₈N₄O₃S) |
| Quantified Difference | ΔMW = –18.04 g/mol; sulfur absent in target compound |
| Conditions | Structural comparison based on molecular formulas from vendor catalog data |
Why This Matters
For structure–activity relationship (SAR) studies and fragment-based design, the 18-Da mass difference and absence of sulfur can influence target binding, metabolic stability, and synthetic strategy.
- [1] PubChem Compound Summary for CID 146078309, 4-[(1,3,4-Oxadiazol-2-yl)methyl]-2-(piperidine-1-carbonyl)morpholine. National Center for Biotechnology Information. Accessed 2026-04-30. View Source
